Grosshemin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3aR,4S,6aR,9S,9aR,9bR)-4-hydroxy-9-methyl-3,6-dimethylidene-3a,4,5,6a,7,9,9a,9b-octahydroazuleno[4,5-b]furan-2,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-6-4-11(17)13-8(3)15(18)19-14(13)12-7(2)10(16)5-9(6)12/h7,9,11-14,17H,1,3-5H2,2H3/t7-,9+,11+,12+,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMIBVIKXJJQQJ-MSOSQAFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC1=O)C(=C)CC(C3C2OC(=O)C3=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2[C@@H](CC1=O)C(=C)C[C@@H]([C@@H]3[C@@H]2OC(=O)C3=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60945165 | |
| Record name | Groshemin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60945165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22489-66-3 | |
| Record name | (3aR,4S,6aR,9S,9aR,9bR)-Octahydro-4-hydroxy-9-methyl-3,6-bis(methylene)azuleno[4,5-b]furan-2,8(3H,4H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22489-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Grosheimin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022489663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Groshemin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60945165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GROSHEIMIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ML3SLU81RH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Natural Occurrence and Isolation Methodologies
Botanical Sources and Distribution
Grosheimin has been identified in several plant species, with notable presence in certain genera of the Asteraceae family. nih.govnih.govnih.gov
Centaurea Species (e.g., Centaurea intermedia, Centaurea helenioides)
Several species within the Centaurea genus are recognized sources of grosheimin. Centaurea intermedia Boiss. is reported to contain grosheimin, with yields around 0.1% in Kazakhstan. mdpi.com Centaurea helenioides Boiss., an endemic plant of Turkey, has also been shown to contain grosheimin in its flowers. researchgate.net Other Centaurea species where grosheimin has been reported include Centaurea behen Linn. and Centaurea pterocaula Trautv. mdpi.comnih.gov
Cynara Species (e.g., Cynara scolymus)
Cynara scolymus L., commonly known as the artichoke, is another significant source of grosheimin. researchgate.netdss.go.thresearchgate.net Grosheimin is present in the leaves of the artichoke, although typically in smaller amounts compared to cynaropicrin (B1669659), another major sesquiterpene lactone found in this plant. researchgate.netdss.go.th It has also been isolated from the aerial parts of Cynara scolymus. researchgate.net
Other Plant Families and Genera
Beyond the Centaurea and Cynara genera, grosheimin has been found in other asteraceous plants. These include Amberboa lipii DC., Chartolepis biebersteinii Jaub. Et Spach., Ch. glastifolia (L.) Cass., and Ch. intermedia Boiss. mdpi.com It has also been isolated from Grosheimia macrocephala (Muss.-Puschk. ex Willd.) and G. ossica (C. Koch) Sosn. et Takht, where it was first isolated as an abundant constituent. nih.govmdpi.com Grosheimin has also been reported in Venidium decurens Less., isolated from its aerial parts, and in Crepis incana Sm. researchgate.netthegoodscentscompany.com
Here is a table summarizing some of the botanical sources of Grosheimin:
| Genus | Species | Part of Plant | Reference |
| Centaurea | Centaurea intermedia | Plant | mdpi.com |
| Centaurea | Centaurea helenioides | Flowers | researchgate.net |
| Centaurea | Centaurea behen | Plant | nih.gov |
| Centaurea | Centaurea pterocaula | Plant | nih.gov |
| Cynara | Cynara scolymus | Leaves, Aerial Parts | researchgate.netdss.go.thresearchgate.net |
| Grosheimia | Grosheimia macrocephala | Plant | nih.govmdpi.com |
| Grosheimia | Grosheimia ossica | Plant | nih.govmdpi.com |
| Venidium | Venidium decurens | Aerial Parts | thegoodscentscompany.com |
| Crepis | Crepis incana | Aerial Parts | researchgate.net |
| Amberboa | Amberboa lipii | Plant | mdpi.com |
| Chartolepis | Chartolepis biebersteinii | Plant | mdpi.com |
| Chartolepis | Chartolepis glastifolia | Plant | mdpi.com |
| Chartolepis | Chartolepis intermedia | Plant | mdpi.com |
Interactive Table: Botanical Sources of Grosheimin
| Genus | Species | Part of Plant | Reference |
| Centaurea | Centaurea intermedia | Plant | mdpi.com |
| Centaurea | Centaurea helenioides | Flowers | researchgate.net |
| Centaurea | Centaurea behen | Plant | nih.gov |
| Centaurea | Centaurea pterocaula | Plant | nih.gov |
| Cynara | Cynara scolymus | Leaves, Aerial Parts | researchgate.netdss.go.thresearchgate.net |
| Grosheimia | Grosheimia macrocephala | Plant | nih.govmdpi.com |
| Grosheimia | Grosheimia ossica | Plant | nih.govmdpi.com |
| Venidium | Venidium decurens | Aerial Parts | thegoodscentscompany.com |
| Crepis | Crepis incana | Aerial Parts | researchgate.net |
| Amberboa | Amberboa lipii | Plant | mdpi.com |
| Chartolepis | Chartolepis biebersteinii | Plant | mdpi.com |
| Chartolepis | Chartolepis glastifolia | Plant | mdpi.com |
| Chartolepis | Chartolepis intermedia | Plant | mdpi.com |
Extraction Protocols from Plant Material
The isolation of grosheimin from plant sources typically involves extraction techniques designed to separate the desired compound from the complex plant matrix. Solvent-based extraction is a common approach. nih.govmdpi.comnih.govresearchgate.netresearchgate.netdss.go.ththegoodscentscompany.comctdbase.orgarchive.org
Solvent-Based Extraction Techniques
Solvent-based extraction is widely employed for the isolation of sesquiterpene lactones like grosheimin. Various solvents and techniques can be utilized depending on the plant material and desired yield.
For instance, extraction of dried artichoke leaves has been performed using acetone (B3395972), followed by concentration and dilution with ethanol (B145695). dss.go.th This mixture was then treated with lead diacetate to precipitate chlorophyll, filtered, and the filtrate concentrated. dss.go.th The resulting material was extracted with ethyl acetate (B1210297). dss.go.th
Another approach for extracting grosheimin from Chartolepis intermedia involves using an ethanol:water mixture (1:1) under ultrasonic action, followed by sequential extraction with chloroform. nih.govresearchgate.net The crude extract can then be subjected to column chromatography using solvent systems like petroleum ether and ethyl acetate to obtain purified grosheimin. nih.gov
Extraction from Cynara cardunculus leaves has been achieved using dichloromethane (B109758) via Soxhlet extraction, followed by column chromatography with a gradient of ethyl acetate in light petroleum. acs.org
Traditional methods like maceration and percolation are also used for extracting compounds from plant material, including those that may contain sesquiterpene lactones. archive.orgscielo.brnih.govscience.govresearchgate.net
Maceration involves soaking the plant material in a solvent for a period to allow the soluble compounds to dissolve. science.gov Percolation, on the other hand, involves the slow passage of a solvent through a column of plant material. archive.orgscielo.br
For example, a powdered plant drug can be extracted with ethanol by slow percolation. archive.orgt27.ir The percolate is then concentrated. archive.org Cold percolation with ethanol (70%) has been used to extract dried powdered parts of Cynara scolymus. scielo.br
Maceration with ethanolic solutions has also been used to obtain phenolic-rich extracts from artichoke by-products, including leaves, stems, and bracts. nih.govmdpi.com Studies comparing maceration with techniques like ultrasound-assisted extraction have shown that while ultrasound can reduce extraction time and solvent use, maceration can also be effective. nih.govresearchgate.netmdpi.com
Soxhlet Extraction
Soxhlet extraction is a conventional solid-liquid extraction technique that involves continuous extraction of a compound from a solid material using a refluxing solvent. This method is often employed for the exhaustive extraction of less polar compounds from plant samples. In the context of sesquiterpene lactones like Grosheimin, Soxhlet extraction with organic solvents has been reported. For instance, Soxhlet extraction with dichloromethane was used to obtain crude extracts from cultivated cardoon leaves (Cynara cardunculus L. var. altilis), a source of Grosheimin and cynaropicrin. acs.org A study on Centaurea species also utilized Soxhlet extraction with methanol (B129727). researchgate.net While effective for comprehensive extraction, traditional techniques like Soxhlet extraction can be time-consuming and require significant amounts of solvent. mdpi.com
pH-Gradient Extraction Considerations
While not a standalone extraction technique in the same vein as Soxhlet or sonication, pH adjustment is a critical consideration in liquid-liquid extraction procedures used during the isolation of natural products, including sesquiterpene lactones. This approach leverages the differential acidity or basicity of compounds within a crude extract to facilitate their separation between immiscible solvent phases. Although sesquiterpene lactones like Grosheimin are generally neutral compounds, crude plant extracts contain a diverse mixture of compounds with varying polarities and acid-base properties. Adjusting the pH of an aqueous phase in a liquid-liquid extraction can protonate or deprotonate ionizable compounds, altering their solubility in organic solvents and thus enabling their separation from neutral compounds like Grosheimin. For example, in the isolation of compounds from Cynara scolymus, a methanolic extract was acidified to pH 2 and then partitioned with ethyl acetate. uobaghdad.edu.iq Another study involving the isolation of compounds from a methanolic crude extract mentioned adjusting the pH to 10 and extracting with chloroform. researchgate.net These pH adjustments are employed to selectively extract or remove acidic or basic impurities, thereby enriching the fraction containing neutral compounds like Grosheimin.
Microwave-Assisted Extraction
Microwave-Assisted Extraction (MAE) is a modern extraction technique that utilizes microwave energy to heat the solvent and plant matrix, accelerating the partitioning of analytes from the solid matrix into the solvent. This method can offer advantages such as reduced extraction time and solvent consumption compared to conventional methods. mdpi.commdpi.comresearchgate.net While MAE has been applied to the extraction of various natural compounds, including phenolic compounds and other bioactive molecules from plant materials mdpi.commdpi.comnih.gov, direct research specifically detailing the optimization and application of MAE for the isolation of Grosheimin in the provided search results is limited. One study mentioned microwave irradiation of cynaropicrin and Grosheimin in the context of chemical modification rather than initial extraction. researchgate.net Another study on artichoke extracts, which contain Grosheimin, discussed various extraction techniques including UAE and SFE, but not MAE for the isolation of the target sesquiterpene lactones. mdpi.com Although MAE is a relevant technique for extracting natural products from plant matrices and could potentially be applied to Grosheimin, specific detailed research findings on its use for Grosheimin isolation were not prominently featured in the provided literature snippets.
Ultrasound-Assisted Extraction
Ultrasound-Assisted Extraction (UAE) is another non-conventional extraction technique that employs ultrasonic waves to enhance the release of compounds from plant cells through cavitation. This process creates microbubbles that collapse, generating localized high temperatures and pressures, disrupting cell walls and improving mass transfer. mdpi.commdpi.com UAE is recognized for its potential to reduce extraction time, lower solvent consumption, and operate at lower temperatures compared to traditional methods, which can be beneficial for thermolabile compounds. mdpi.commdpi.com UAE has been explored for the extraction of various bioactive compounds, including sesquiterpene lactones, from different plant matrices. mdpi.comscilit.comnih.govnih.gov In one instance of Grosheimin isolation, a laboratory ultrasonic system was used for extraction with an ethanol:water mixture followed by sequential extraction with chloroform. mdpi.com Studies have shown that UAE can be more efficient for extracting certain compounds compared to conventional methods. mdpi.commdpi.com Optimization of UAE parameters such as extraction time, temperature, solvent type, and ultrasound power and frequency is crucial to maximize the yield of target compounds. mdpi.commdpi.comnih.gov
Supercritical Fluid Extraction (SFE) Applications
Supercritical Fluid Extraction (SFE) is a technique that uses a substance above its critical temperature and pressure, typically carbon dioxide, as the extraction solvent. Supercritical fluids possess properties between those of a liquid and a gas, allowing for efficient extraction. SFE is considered a "green" extraction method due to the non-toxic nature of CO2 and the ease of its removal from the extract. scirp.org SFE has been applied to the extraction of various natural products, including sesquiterpene lactones, from plant materials. scilit.comumw.edu.pldntb.gov.uadntb.gov.ua The selectivity of SFE can be adjusted by controlling parameters such as pressure, temperature, and the addition of co-solvents like ethanol or methanol, which can increase the solubility of more polar compounds. scirp.orgrsc.org While the provided snippets discuss SFE for the extraction of compounds from plants that contain Grosheimin, such as artichoke mdpi.com, and its general application to sesquiterpene lactones scilit.comumw.edu.pldntb.gov.ua, specific detailed studies on the optimization of SFE exclusively for Grosheimin isolation were not extensively provided. However, SFE's effectiveness in extracting sesquiterpene lactones suggests its potential applicability for Grosheimin isolation, offering a potentially more environmentally friendly alternative to traditional solvent extraction methods. rsc.org
Chromatographic Purification Strategies
Following the initial extraction, crude extracts containing Grosheimin typically undergo purification steps to isolate the compound from other plant constituents. Chromatography is a fundamental technique employed for this purpose, separating compounds based on their differential interactions with a stationary phase and a mobile phase. longdom.org
Column Chromatography Techniques
Column chromatography is a widely used technique for the purification of natural products, including sesquiterpene lactones like Grosheimin. mdpi.comtubitak.gov.trpsu.eduresearchgate.netdss.go.thresearchgate.netresearchgate.net This technique involves packing a column with a stationary phase, commonly silica (B1680970) gel, and eluting the sample through the column using a mobile phase, which can be a single solvent or a gradient mixture of solvents. longdom.org The separation is based on the differences in polarity and affinity of the compounds for the stationary and mobile phases.
Gravity column chromatography on silica gel is a common method used for the initial purification of crude extracts containing Grosheimin. mdpi.comtubitak.gov.trpsu.edu In this technique, the crude extract is loaded onto the silica gel column, and solvents of increasing polarity are used to elute the compounds. For example, Grosheimin was isolated from a crude extract of Grossheimia macrocephala and G. ossica using gravity column chromatography on silica gel, eluting with a petroleum ether-EtOAc solvent system. mdpi.com Similarly, purification of Grosheimin from Centaurea helenioides involved chromatography over a silica gel column eluted with n-hexane and a gradient of ethyl acetate. tubitak.gov.trpsu.edu Another study purifying cynaropicrin and Grosheimin from artichoke leaves used silica gel column chromatography with a hexane (B92381)/EtOAc gradient. dss.go.th
For achieving higher purity, more advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) are often employed. longdom.orgresearchgate.net HPLC offers better resolution and efficiency compared to gravity column chromatography. Countercurrent chromatography (CCC) has also been highlighted as a technique superior to classical liquid chromatography with a solid stationary phase for the gram-scale purification of sesquiterpene lactones, including Grosheimin and cynaropicrin. researchgate.net Preparative Thin Layer Chromatography (PTLC) is another chromatographic technique that can be used for the purification of sesquiterpene lactones. psu.eduumw.edu.pl
The choice of stationary phase and mobile phase in column chromatography is critical for achieving effective separation. Silica gel is frequently used as a stationary phase for the purification of sesquiterpene lactones due to their polarity. mdpi.comtubitak.gov.trpsu.edudss.go.th Solvent systems typically involve mixtures of non-polar and polar solvents, such as hexane, petroleum ether, ethyl acetate, chloroform, and methanol, often used in a gradient to selectively elute compounds based on their polarity. mdpi.comtubitak.gov.trpsu.edudss.go.th
Research findings often detail the specific solvent systems and stationary phases used for the successful isolation and purification of Grosheimin, providing valuable data for reproducible laboratory procedures. The purity of the isolated compound is typically assessed using spectroscopic methods and chromatography, such as HPLC. nih.govresearchgate.net
Data Table: Isolation and Purification Methods for Grosheimin
| Plant Source | Extraction Method(s) | Solvent(s) | Purification Method(s) | Key Findings / Details | Source |
| Grossheimia macrocephala, G. ossica | Ultrasonic extraction followed by sequential extraction | EtOH:H2O (1:1), CHCl3 | Gravity column chromatography (silica gel) | Crude extract yield: 1.55%; Pure Grosheimin yield: 1.2% (from raw material); Elution with petroleum ether-EtOAc (4:1). | mdpi.com |
| Centaurea helenioides | Extraction at room temperature | CHCl3 | Silica gel column chromatography | Crude extract chromatographed; Elution with n-hexane and gradient of ethyl acetate. | tubitak.gov.trpsu.edu |
| Cynara cardunculus leaves | Soxhlet extraction | Dichloromethane | Column chromatography (silica gel) | Crude extract obtained; Purification using silica gel column with gradient of ethyl acetate in light petroleum. | acs.org |
| Cynara scolymus leaves | Acetone extraction, followed by ethanol/lead diacetate treatment | Acetone, Ethanol | Silica gel column chromatography | Purification using silica gel CC with hexane/EtOAc gradient (9:1 to 6:4) yielded Grosheimin (2.3%). | dss.go.th |
| Chartolepis intermedia | Ethyl acetate extract | Ethyl acetate | Centrifugal distribution chromatography, HPLC | Method developed for allocation and purification of reference standards; Achieved high purity (99.39%). | researchgate.net |
| Chartolepis intermedia | Ethyl acetate extract | Methanol:water (50:50) (HPLC mobile phase) | Countercurrent chromatography (CCC), HPLC | CCC found superior for gram-scale purification; HPLC used for analysis and monitoring fractions. | researchgate.net |
Silica Gel Chromatography
Silica gel chromatography is a widely used technique for the purification of natural products, including sesquiterpene lactones like grosheimin. mdpi.comclockss.orgdss.go.ththieme-connect.comsemanticscholar.org This method utilizes silica gel as the stationary phase and separates compounds based on their polarity. kanto.co.jp In the isolation of grosheimin, crude extracts are often subjected to column chromatography on silica gel, with elution typically performed using solvent systems of varying polarity, such as gradients of petroleum ether and ethyl acetate or hexane and ethyl acetate. mdpi.comacs.orgdss.go.th For instance, one isolation procedure involved subjecting a crude extract to gravity column chromatography on silica gel and eluting with a petroleum ether-EtOAc solvent system, yielding grosheimin in a fraction purified with PE-EtOAc (4:1). mdpi.com Another study used silica gel column chromatography with a gradient of ethyl acetate in light petroleum to fractionate a dichloromethane extract of cardoon leaves. acs.org
Reversed-Phase (RP-C18) Chromatography
Reversed-phase chromatography, which employs a non-polar stationary phase (commonly C18 bonded silica) and a polar mobile phase, is also utilized in the isolation and analysis of grosheimin. researchgate.netresearchgate.netchromtech.comhawach.com This technique separates compounds based on their hydrophobicity. chromtech.com While not as frequently mentioned for initial bulk isolation as normal-phase silica gel chromatography in the provided results, RP-C18 chromatography, particularly in its high-performance liquid chromatography (HPLC) format, is used for further purification and analysis to achieve higher purity levels. researchgate.net Some isolation strategies for sesquiterpene lactones, including those found with grosheimin, have employed RP-C18 chromatography as part of a multi-step purification process. researchgate.net
Sephadex LH-20 Chromatography
Sephadex LH-20 is a versatile chromatography medium composed of hydroxypropylated cross-linked dextran (B179266) beads, exhibiting both hydrophilic and lipophilic characteristics. sigmaaldrich.comresearchgate.netprep-hplc.comcytivalifesciences.com It is suitable for the separation of natural products like steroids, terpenoids, and lipids based on molecular size and partition. researchgate.netprep-hplc.comcytivalifesciences.com Sephadex LH-20 chromatography has been used in the fractionation of plant extracts containing grosheimin. researchgate.netclockss.org For example, a crude extract from Cynara scolymus was fractionated by column chromatography on Sephadex LH-20 using methanol as the eluent. clockss.org This technique can be used for initial fractionation or as a step prior to other chromatographic methods. prep-hplc.com
Preparative Thin-Layer Chromatography (PTLC)
Preparative Thin-Layer Chromatography (PTLC) is a technique used for purifying small to moderate quantities of compounds. rochester.edu It involves applying a sample as a band on a thicker layer of stationary phase (commonly silica gel) on a plate and developing the chromatogram with a suitable solvent system. rochester.educolostate.edu After separation, the bands containing the target compound are scraped off the plate, and the compound is extracted from the stationary phase. rochester.edu PTLC has been applied in the isolation of grosheimin. psu.eduacs.orgumw.edu.pl One study isolated pure grosheimin by applying combined fractions from column chromatography to TLC plates and eluting with dichloromethane/methanol (95:5). acs.org The main spot at a specific Rf value was then isolated from the plate. acs.org PTLC on silica gel plates has also been used in the isolation of sesquiterpene lactones from Centaurea helenioides. psu.edu
Centrifugal Partition Chromatography (CPC)
Centrifugal Partition Chromatography (CPC), also known as Countercurrent Chromatography (CCC), is a liquid-liquid chromatography technique that does not utilize a solid stationary phase. researchgate.netresearchgate.netbiopharminternational.comgilson.complantaanalytica.com Separation is based on the differential partitioning of analytes between two immiscible liquid phases under a centrifugal field. gilson.complantaanalytica.com CPC is considered a promising alternative to traditional solid-phase chromatography, offering advantages such as reduced solvent consumption, no irreversible adsorption of the sample, and scalability. biopharminternational.comgilson.complantaanalytica.com This technique has been successfully applied for the large-scale purification of sesquiterpene lactones, including grosheimin and cynaropicrin, from plant extracts. researchgate.netresearchgate.net A large-scale purification process for grosheimin and cynaropicrin from Chartolepis intermedia utilized centrifugal distribution chromatography. researchgate.net CPC allows for large-scale isolation in one or a few steps. researchgate.net
Yield Optimization and Scalability of Isolation
Optimizing the yield and scalability of natural product isolation is crucial for obtaining sufficient quantities for further research or potential applications. mdpi.comnih.gov Factors influencing yield include the extraction method, solvent system, and the efficiency of the chromatographic purification steps. mdpi.comacs.orgdss.go.thmdpi.com
Studies have focused on developing efficient isolation procedures for grosheimin and other sesquiterpene lactones. For example, a large-scale purification process for grosheimin and cynaropicrin from Chartolepis intermedia involving centrifugal distribution chromatography was reported to reduce labor and prime cost compared to previous methods. researchgate.net The effectiveness of this developed technology reduced the labor contribution by 2.0 times and the prime cost of end products by 3 times. researchgate.net Another study on the isolation of cynaropicrin and grosheimin from artichoke leaves using acetone extraction followed by silica gel column chromatography reported yields of 3.6g (41.9%) for cynaropicrin and 0.2g (2.3%) for grosheimin from 500g of dry leaves, along with 0.4g (4.7%) of their mixture. dss.go.th
Centrifugal Partition Chromatography (CPC) is highlighted as a technique with potential for large-scale isolation and scalability, making it suitable for industrial applications. researchgate.netbiopharminternational.complantaanalytica.com CPC methods designed on an analytical scale can be linearly scaled to larger pilot-scale units without loss of resolution. plantaanalytica.com The loading capacity of CPC is also noted as being higher than many solid stationary phases. plantaanalytica.com For instance, a CPC unit with a 1-liter rotor can handle up to fifty grams of sample per run. plantaanalytica.com
While specific data on yield optimization for each individual chromatographic method applied to grosheimin is not always explicitly detailed in the search results, the general principles of optimizing solvent systems, flow rates, and stationary phase characteristics apply to maximizing yield and purity in chromatographic isolations. The use of techniques like CPC specifically addresses the need for scalable isolation of natural products. researchgate.netbiopharminternational.complantaanalytica.com
Data Table: Isolation Yields of Grosheimin
| Source Material | Extraction Method | Purification Method(s) | Reported Yield (approximate) | Reference |
| Grossheimia spp. | EtOH:H2O then CHCl3 extraction | Gravity column chromatography on silica gel (PE-EtOAc) | 1.2% (from 0.2 kg raw material) | mdpi.com |
| Cardoon leaves (C. cardunculus) | Soxhlet extraction (dichloromethane) | Silica gel column chromatography (EtOAc in light petroleum) followed by TLC | 7 mg (from 51.3 mg combined fractions) | acs.org |
| Dry artichoke leaves (C. scolymus) | Acetone extraction | Silica gel column chromatography (hexane/EtOAc) | 0.2g (2.3% from 500g dry leaves) | dss.go.th |
| Chartolepis intermedia Boiss. (aerial part) | Ethyl acetate extract | Centrifugal distribution chromatography, HPLC | 6.5% (0.14% based on air-dried raw materials) | researchgate.net |
Note: Yield percentages may vary depending on the starting material, extraction efficiency, and specific purification protocol used. The yield from Chartolepis intermedia is given as 6.5% of the extract, which corresponds to 0.14% of the air-dried raw material. researchgate.net
Synthetic Chemistry of Grosheimin and Its Analogues
Total Synthesis Approaches
Total synthesis campaigns have successfully constructed the complex architecture of Grosheimin and its related guaianolides. These syntheses typically involve a sequence of carefully designed steps to build the fused ring system and introduce the necessary functional groups with control over stereochemistry.
Diastereoselective Allylation Methodologies
Diastereoselective allylation reactions have been identified as efficient methods for constructing key carbon-carbon bonds and setting stereocenters in the synthesis of guaianolides, including Grosheimin. nih.govresearchgate.netrsc.orgresearchgate.netx-mol.netacs.orgnih.govacs.orgacs.org An efficient diastereoselective allylation of aldehydes with functionalized allyl bromolactone has been reported as a key step in the divergent total synthesis of (+)-ligustrin, (+)-8-epi-ligustrin, and (+)-grosheimin. researchgate.netx-mol.netacs.orgnih.gov Barbier-type allylation, utilizing metals such as zinc, indium, and CrCl2, has been shown to be particularly effective for accessing the functionalized α-exo-methylene-γ-butyrolactone core with high diastereoselectivity. nih.govacs.org For instance, a diastereoselective Barbier allylation in the presence of zinc in dimethylformamide between an allyl substituted chiral bromolactone and an aldehyde afforded a diastereomeric mixture that, after purification, provided a key intermediate for the synthesis of (+)-ligustrin, which was subsequently transformed into (+)-grosheimin. rsc.org
Intramolecular Translactonization Strategies
Intramolecular translactonization is a frequently employed strategy in the synthesis of guaianolides to form the γ-butyrolactone ring. nih.govresearchgate.netrsc.orgresearchgate.netx-mol.netacs.orgnih.govacs.orgacs.orgcolab.ws This reaction often follows the diastereoselective allylation step, facilitating the cyclization and formation of the lactone moiety. researchgate.netx-mol.netacs.orgnih.gov For example, a palladium-catalyzed Barbier allylation/translactonization cascade reaction has been established for the rapid construction of β,γ-disubstituted α-exo-methylene-γ-butyrolactones, which are important motifs in sesquiterpenes. researchgate.net In the synthesis of (+)-ligustrin, a key intermediate for (+)-grosheimin, translactonization was performed after a diastereoselective Barbier allylation. rsc.org
Aldehyde-Ene Cyclization Reactions
The aldehyde-ene cyclization reaction is a crucial step in constructing the hydroazulene core structure of guaianolides like Grosheimin. researchgate.netrsc.orgresearchgate.netx-mol.netacs.orgresearchgate.netcolab.wsnih.gov This intramolecular reaction forms a new carbon-carbon bond and a ring simultaneously. In the synthesis of (-)-8-epigrosheimin, an intramolecular aldehyde-ene cyclization was identified as a key step. researchgate.netresearchgate.netresearchgate.netnih.gov This reaction can be catalyzed by Lewis acids. researchgate.net
Mukaiyama Aldol (B89426) Addition Applications
The Mukaiyama aldol addition, a Lewis acid-catalyzed reaction between a silyl (B83357) enol ether and a carbonyl compound, has found application in the stereoselective synthesis of Grosheimin epimers. wikipedia.orgrsc.orgresearchgate.net A stereoselective Mukaiyama aldol addition was identified as a key step in the diastereoselective total synthesis of 8-epigrosheimin. researchgate.netresearchgate.net This reaction is valuable for forming β-hydroxy carbonyl compounds with control over stereochemistry, which are important intermediates in the synthesis of complex molecules. rsc.orgresearchgate.net
Oxidative γ-Lactonization Pathways
Oxidative γ-lactonization pathways are utilized to form the γ-butyrolactone ring through oxidation. This method was identified as a key step in the diastereoselective total synthesis of 8-epigrosheimin. researchgate.netresearchgate.net General oxidative lactonization methods, such as those catalyzed by copper/nitroxyl catalysts using ambient air as the oxidant or palladium-catalyzed tandem reactions, have been developed for the synthesis of γ-lactones. organic-chemistry.orgchemrxiv.org These methods offer various approaches to construct the lactone moiety present in Grosheimin.
Favorskii Rearrangement-Elimination in Synthesis
The Favorskii rearrangement-elimination sequence has been employed as a key step in the synthesis of intermediates relevant to Grosheimin and related guaianolides. This tandem reaction facilitates the construction of cyclic systems with specific functionalization patterns. For instance, a tandem Favorskii rearrangement-elimination has been utilized in the chromatography-free synthesis of carvone-derived 2-cyclopentene carbaldehyde fishersci.dkfishersci.ca. This cyclopentene (B43876) derivative serves as a crucial intermediate in the divergent total syntheses of guaianolides such as (+)-ligustrin and (+)-grosheimin fishersci.dk. The stereoselective Favorskii rearrangement has also been noted in the total synthesis of (-)-8-epigrosheimin, starting from (S)-α-pinene, involving the rearrangement of protected diol precursors to form a five-membered ring intermediate wikipedia.org.
Allylboration-Lactonization Tandem Reactions
Tandem allylboration-lactonization reactions represent an efficient strategy for the construction of the α-methylene-γ-butyrolactone core, a prominent feature of Grosheimin. A catalyst-free stereospecific tandem allylboration-lactonization, utilizing recyclable trifluoroethanol as a promoter and solvent, has been developed to afford β-hydroxymethyl-α-methylene-γ-butyrolactone fishersci.dkfishersci.ca. This methodology has been applied in a concise asymmetric total synthesis of (+)-8-epigrosheimin, starting from (R)-(-)-carvone fishersci.atresearchgate.net. The strategy via Lee-Lay aldehyde was found to be particularly effective for the synthesis of 8-epigrosheimin fishersci.atresearchgate.net. The utility of an allylboration/lactonization sequence for preparing functionalized α-methylene butyrolactones has also been demonstrated in the context of synthesizing guaianolide-type skeletons epa.gov.
Chiral Pool Based Synthetic Programs
The synthesis of chiral natural products like Grosheimin often benefits from the use of readily available enantiopure starting materials, a strategy known as chiral pool synthesis nih.govlabsolu.cabidd.group. Terpenes are common and versatile chiral pool building blocks nih.gov. In the context of Grosheimin synthesis, carvone, a naturally occurring terpene, has been employed as a starting material fishersci.dkwikipedia.orgfishersci.atresearchgate.net. Both (S)-(+)-carvone and (R)-(-)-carvone have been utilized in synthetic routes towards Grosheimin and its epimers, demonstrating the application of chiral pool based programs in accessing the desired stereochemistry of the complex guaiane (B1240927) framework fishersci.dkwikipedia.orgfishersci.atresearchgate.net.
Semi-synthetic Modification and Derivatization
Semi-synthetic modification involves the chemical transformation of natural products to generate novel compounds with potentially improved properties nih.gov. Grosheimin, possessing several reactive functional groups, is amenable to such modifications.
Functional Group Transformations
Grosheimin can undergo various functional group transformations to yield derivatives with altered biological profiles. Beyond modifications of the α-methylene-γ-lactone moiety, the secondary hydroxyl group in Grosheimin can serve as a site for nucleophilic addition or acetylation thegoodscentscompany.comfishersci.comwikipedia.orgwikipedia.org. For example, reduction of grosheimin can lead to a diol, which can then be subjected to further reactions such as acetylation thegoodscentscompany.comfishersci.comwikipedia.orgwikipedia.org. These semi-synthetic modifications can influence the biological activity of the parent molecule thegoodscentscompany.comfishersci.comwikipedia.orgwikipedia.org.
Modification of the α-Methylene-γ-Lactone Moiety
The α-methylene-γ-lactone moiety is a key structural feature of many sesquiterpene lactones, including Grosheimin, and is significantly involved in their biological activities thegoodscentscompany.comfishersci.comnih.govthegoodscentscompany.comepa.govfishersci.cafragranceu.comnih.govecostore.comfishersci.ca. This functional group acts as a Michael acceptor, making it susceptible to nucleophilic attack nih.govthegoodscentscompany.comfishersci.cafragranceu.comnih.govfishersci.ca. Its reactivity with biological nucleophiles, particularly thiol groups in proteins and enzymes, is considered crucial for the bioactivity of these compounds nih.govthegoodscentscompany.comfishersci.cafragranceu.comfishersci.ca.
Michael Addition Reactions (e.g., Aza-Michael, Thiol Addition)
The α-methylene-γ-lactone moiety of Grosheimin readily participates in Michael addition reactions with various nucleophiles, allowing for the introduction of new functional groups thegoodscentscompany.comnih.govecostore.com. Aza-Michael addition reactions, involving nitrogen nucleophiles, have been employed to prepare amino analogues of grosheimin thegoodscentscompany.comfishersci.comwikipedia.orgwikipedia.org. For instance, the aza-Michael addition of benzylamine (B48309) to grosheimin has been reported, leading to the formation of a β-aminolactone thegoodscentscompany.comwikipedia.org. Formamide (B127407) has also been used in aza-Michael addition reactions with grosheimin thegoodscentscompany.com. Thiol addition reactions, utilizing sulfur nucleophiles, are another important class of Michael additions performed on the α-methylene-γ-lactone moiety thegoodscentscompany.comnih.govecostore.com. The reaction of grosheimin with benzylmercaptan, catalyzed by a base like Et₃N, yields the corresponding thiol adduct wikipedia.org. These Michael addition reactions provide a route to diversify the structure of grosheimin and explore the impact of these modifications on its properties thegoodscentscompany.comfishersci.comwikipedia.orgwikipedia.org.
Heck Reaction Approaches
The Heck reaction, a palladium-catalyzed cross-coupling between a vinyl or aryl halide and an alkene, has been explored for the arylation of the exomethylene group in sesquiterpene lactones, including Grosheimin. researchgate.net The interaction of Grosheimin with aryl halides under Heck reaction conditions has been shown to yield exocyclic products. researchgate.net These products can exist as (E)- and (Z)- isomers, with the (Z)-configuration often being the major isomer. researchgate.net X-ray structural analysis has been employed to establish the structures of these Heck reaction products. researchgate.net Studies on similar methylidene lactones, such as arglabin (B1666082) and ludartin, have shown that the ratio of (E)- and (Z)-13-arylidene-substituted derivatives and the respective endocyclic isomer can depend on the nature of the methylidenelactone and the reaction conditions. researchgate.net
Acetylation and Acylation of Hydroxy Groups
The hydroxyl group present in the structure of Grosheimin offers a site for modification through acetylation and acylation reactions. researchgate.netnih.govresearchgate.net Acetylation of Grosheimin has been reported under standard conditions using acetic anhydride (B1165640) (Ac₂O) in dry pyridine (B92270). nih.govresearchgate.netmdpi.comtubitak.gov.tr For instance, a reaction using Ac₂O (20 eq.) in dry pyridine at 25 °C for 24 hours yielded an acetylated derivative (compound 2) with a 76% yield. nih.govresearchgate.net Further acetylation of a reduced derivative (compound 3) using the Ac₂O/pyridine system resulted in a diacetylated derivative (compound 4) with a 38% yield. nih.govresearchgate.net Acylation of the secondary hydroxyl group can also serve as a nucleophilic site for modification. researchgate.netmdpi.com These semi-synthetic modifications, such as acetylation, have been shown to potentially enhance the properties of the parent molecule. researchgate.netnih.govmdpi.com
An example of acetylation conditions:
| Reactant | Reagent | Solvent | Temperature | Time | Product Yield |
| Grosheimin (1) | Ac₂O (20 eq.) | dry pyridine | 25 °C | 24 h | 76% (2) |
| Compound 3 | Ac₂O/pyridine | - | - | - | 38% (4) |
Reduction Reactions (e.g., to Diol)
Reduction reactions can be applied to Grosheimin to modify its functional groups, such as the ketone carbonyl, potentially leading to diol derivatives. researchgate.netnih.gov Reduction of an acetylated derivative (compound 2) with either NaBH₄ or Zn(BH₄)₂ delivered compound 3 as a major product with a diastereomeric ratio of 3:1 based on NMR determination. nih.govresearchgate.netmdpi.com Specifically, reduction of compound 2 with NaBH₄ (3 eq.) in DCM:MeOH (1:1) at 0 °C for 1 hour resulted in a 56% yield of compound 3. nih.govresearchgate.net Reduction of Grosheimin itself with NaBH₄ has been reported to yield compound 3 as a single product. nih.govmdpi.com However, achieving a desired transformation involving the reduction of a ketone function in Grosheimin (compound 1) to an alcohol (compound 12) was successfully achieved by reacting compound 1 with Zn(BH₄)₂. nih.govmdpi.com
Examples of reduction conditions:
| Starting Material | Reagent | Solvent | Temperature | Time | Product Yield | Diastereomeric Ratio |
| Compound 2 | NaBH₄ (3 eq.) | DCM:MeOH (1:1) | 0 °C | 1 h | 56% | 3:1 (Compound 3) |
| Compound 2 | Zn(BH₄)₂ | - | - | - | - | 3:1 (Compound 3) |
| Grosheimin (1) | NaBH₄ | - | - | - | - | Single product (3) |
| Grosheimin (1) | Zn(BH₄)₂ | - | - | - | - | Compound 12 |
Arylation of Exomethylene Groups
The α-methylene-γ-butyrolactone moiety in Grosheimin is a highly active site for functionalization, including arylation. researchgate.netnih.govmdpi.com Arylation of the exomethylene group has been reported as a method to modify Grosheimin and its analogues. researchgate.netresearchgate.netnih.gov Palladium-catalyzed reactions have been studied for the arylation of the α-methylene-γ-lactone fragment in sesquiterpene lactones. ect-journal.kz The introduction of a substituent at the C-13 position (part of the exomethylene group) has been shown to be not detrimental and can modulate properties. researchgate.netresearchgate.netnih.gov The interaction of Grosheimin with aryl halides under Heck reaction conditions, as mentioned earlier, is one approach for arylation of the exomethylene group, leading to exocyclic products with defined configurations. researchgate.net
Introduction of Heteroatoms (Oxygen, Nitrogen, Sulfur, Phosphorus)
The introduction of heteroatoms such as oxygen, nitrogen, sulfur, and phosphorus into the Grosheimin structure and its analogues is a significant area of synthetic exploration. researchgate.netresearchgate.netmdpi.comnih.gov This can be achieved through various reactions, often leveraging the reactive sites within the molecule. Michael addition at the α-methylene-γ-lactone motif is a common strategy for introducing nitrogen and sulfur heteroatoms. researchgate.netnih.govresearchgate.netmdpi.com For instance, aza-Michael addition of Grosheimin with benzylamine leads to the formation of a β-aminolactone. nih.govmdpi.com Reaction with formamide in the presence of n-Bu₄NBr and aqueous NaOH has also been used to introduce a nitrogen functionality. nih.govmdpi.com The synthesis of thiol derivatives has been achieved using benzylmercaptan catalyzed by a base like Et₃N. nih.gov
Alternatively, heteroatoms can be introduced after reducing Grosheimin to a diol, followed by nucleophilic addition or acetylation reactions. researchgate.netnih.govresearchgate.netmdpi.com This approach allows for the incorporation of oxygen, sulfur, or nitrogen functionalities. researchgate.netnih.govresearchgate.netmdpi.com While the introduction of phosphorus heteroatoms is mentioned as a modification possibility researchgate.netnih.gov, specific synthetic details for phosphorus incorporation into Grosheimin analogues were not extensively detailed in the provided search results. Radical-based methods, such as Zard Synthesis which involves xanthates, are known for forming carbon-heteroatom bonds, including carbon-sulfur and carbon-nitrogen bonds, and could represent potential strategies, although their specific application to Grosheimin was not found in the search. numberanalytics.com Electrochemical methods have also been developed for introducing heteroatoms (including oxygen, nitrogen, and sulfur) to sp³-hybridized carbon atoms. chemrxiv.org
Examples of heteroatom introduction via Michael addition:
| Starting Material | Nucleophile | Conditions | Heteroatom Introduced | Product Type | Yield |
| Grosheimin (1) | Benzylamine | dry EtOH, 25 °C, 24 h | Nitrogen | β-aminolactone | 68% |
| Grosheimin (1) | Formamide | n-Bu₄NBr, 2 M NaOH (aq.), THF, 70 °C, 24 h | Nitrogen | - | 28% |
| Grosheimin (1) | Benzylmercaptan | Et₃N, dry EtOH, 25 °C, 24 h | Sulfur | Thiol adduct | 66% |
Design Principles for Novel Analogues
The design of novel Grosheimin analogues is guided by the presence of its key functional groups and the desire to modulate its properties through chemical modification. researchgate.netnih.govresearchgate.nettubitak.gov.tracs.org The polyfunctionalized nature of Grosheimin, featuring an exomethylene-γ-lactone, an exocyclic double bond, a hydroxyl, and a ketone, provides multiple handles for synthetic manipulation. researchgate.netnih.gov Design principles often revolve around modifying these sites, generally in an orthogonal way, to introduce new functionalities. researchgate.netnih.gov
Key strategies include:
Modification of the α-methylene-γ-lactone moiety: This highly reactive site is amenable to Michael addition reactions, allowing the introduction of various nucleophiles, including those containing nitrogen, sulfur, and oxygen. researchgate.netnih.govresearchgate.netmdpi.com
Modification of the hydroxyl group: The secondary hydroxyl group can be functionalized through reactions like acetylation and acylation. researchgate.netnih.govresearchgate.netacs.org It can also serve as a nucleophilic site for other transformations, such as halogenation. researchgate.netmdpi.com
Modification of the ketone carbonyl: Reduction of the ketone can lead to alcohol or diol derivatives, providing new sites for further functionalization. researchgate.netnih.govresearchgate.netmdpi.com
Modification of the additional exocyclic double bond: This double bond can potentially undergo reactions like arylation (e.g., via Heck reaction) or other additions. researchgate.netresearchgate.net
Biosynthetic Pathways and Genetic Aspects
Proposed Biosynthetic Route from Farnesyl Diphosphate (FPP)
The biosynthesis of Grosheimin begins with the cyclization of the acyclic FPP, a 15-carbon isoprenoid intermediate. This initial and committed step is catalyzed by a class of enzymes known as terpene synthases. The proposed biosynthetic pathway to Grosheimin proceeds through the formation of a germacrene A intermediate, which then undergoes a series of oxidative modifications and rearrangements to yield the guaianolide scaffold. Costunolide, a germacranolide, is considered a key branch-point intermediate in the biosynthesis of many guaianolides, including Grosheimin. The conversion of costunolide to Grosheimin would then involve further enzymatic hydroxylations and potentially other modifications to achieve the final structure.
The general pathway is as follows: Farnesyl Diphosphate (FPP) → (+)-Germacrene A → Germacrene A acid → (+)-Costunolide → Guaianolide intermediates → Grosheimin
This pathway highlights the sequential action of several key enzymes that are crucial for the formation of the core structure and subsequent functionalization of the molecule.
Role of Terpene Synthases
Terpene synthases are pivotal enzymes that catalyze the initial cyclization of FPP, thereby determining the basic carbon skeleton of the resulting sesquiterpenoid. In the biosynthesis of Grosheimin, several specific terpene synthases and subsequent modifying enzymes play crucial roles.
The first committed step in the biosynthesis of many sesquiterpene lactones, including the presumed pathway to Grosheimin, is the conversion of FPP to (+)-germacrene A. This reaction is catalyzed by the enzyme (+)-germacrene A synthase (GAS) . GAS directs the cyclization of FPP in a specific stereochemical manner to produce the germacrene A skeleton, which is the precursor for a vast array of sesquiterpene lactones found in the Asteraceae family. The activity of GAS is a critical control point in the pathway, channeling the flow of FPP towards sesquiterpene lactone formation.
Following the formation of germacrene A, the next series of reactions involves the oxidation of the isopropenyl side chain. This is carried out by germacrene A oxidase (GAO) , a cytochrome P450 monooxygenase. GAO catalyzes the three-step oxidation of (+)-germacrene A to germacrene A acid. This conversion is essential for the subsequent lactonization step. GAO is a key enzyme in the biosynthesis of many sesquiterpene lactones and its activity is crucial for the formation of the carboxylic acid group necessary for lactone ring closure.
The formation of the γ-lactone ring is a hallmark of sesquiterpene lactones and is catalyzed by costunolide synthase (COS) , another cytochrome P450 enzyme. COS hydroxylates germacrene A acid at the C6 position, leading to the formation of 6α-hydroxygermacrene A acid. This intermediate then spontaneously undergoes lactonization to form (+)-costunolide. Costunolide is a stable intermediate and serves as a precursor for a wide variety of sesquiterpene lactones, including the guaianolides from which Grosheimin is derived. The conversion of costunolide to guaianolides involves further enzymatic modifications, including hydroxylations at various positions, which are likely catalyzed by other specific cytochrome P450 enzymes. While the specific enzymes that convert costunolide to Grosheimin have not yet been fully characterized, it is hypothesized that a series of hydroxylations and potentially other modifications lead to the final structure of Grosheimin.
| Enzyme | Abbreviation | Function |
| Germacrene A Synthase | GAS | Catalyzes the cyclization of Farnesyl Diphosphate (FPP) to (+)-Germacrene A. |
| Germacrene A Oxidase | GAO | Catalyzes the three-step oxidation of (+)-Germacrene A to Germacrene A acid. |
| Costunolide Synthase | COS | Catalyzes the hydroxylation of Germacrene A acid, leading to the formation of (+)-Costunolide. |
Accumulation Patterns in Plant Tissues
The accumulation of sesquiterpene lactones, including Grosheimin, is often tissue-specific and can be influenced by developmental and environmental factors. In many species of the Asteraceae family, these compounds are known to accumulate in glandular trichomes, which are specialized secretory structures on the surface of leaves, stems, and flowers. These trichomes act as biosynthetic factories and storage sites for a variety of specialized metabolites, protecting the plant from herbivores and pathogens.
While specific studies on the accumulation patterns of Grosheimin are limited, research on related compounds in the genus Centaurea suggests that the highest concentrations of sesquiterpene lactones are often found in the aerial parts of the plant, particularly in the leaves and flower heads. The distribution within these tissues can also be specific, with higher concentrations in younger, more vulnerable tissues. Further research is needed to determine the precise localization of Grosheimin within the plant tissues of species such as Centaurea macrocephala.
Identification and Characterization of Biosynthetic Genes
The identification and characterization of the genes encoding the enzymes of the Grosheimin biosynthetic pathway are crucial for understanding its regulation and for potential metabolic engineering applications. While the genes for the initial steps of the pathway, namely GAS, GAO, and COS, have been identified and characterized from several species in the Asteraceae family, the specific genes responsible for the conversion of costunolide to Grosheimin have not yet been elucidated.
Structure Activity and Structure Bitterness Relationship Studies
Structure-Activity Relationship (SAR) Investigations
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For Grosheimin, a guaiane-type sesquiterpene lactone, SAR investigations have revealed that specific moieties are critical for its bioactivity, including its cytotoxic effects against cancer cells.
The α-methylene-γ-butyrolactone moiety is a hallmark of many biologically active sesquiterpene lactones and is considered a crucial pharmacophore. nih.gov SAR studies consistently indicate that this structural element plays a significant role in the biological properties of Grosheimin. nih.gov The presence of the exocyclic α-methylene group conjugated to the γ-lactone carbonyl forms a reactive α,β-unsaturated system. This feature is essential for the compound's activity. Research has shown that modifications at the α-methylene-γ-butyrolactone moiety, such as through a Michael addition to introduce amino analogues, result in a total loss of cytotoxic activity. nih.gov This underscores the indispensability of the intact lactone ring and its exocyclic double bond for the biological action of Grosheimin.
Grosheimin possesses a secondary hydroxyl group that also plays a role in its biological profile. Studies involving the modification of this group have shown that it can significantly influence the compound's activity. Specifically, acetylation of the hydroxyl group to form an O-acetyl derivative has been found to enhance the cytotoxic effects against various human colon adenocarcinoma cell lines. nih.gov This modification leads to an improved activity profile, suggesting that the acetyl group may increase the lipophilicity of the molecule, thereby improving its cellular uptake or interaction with molecular targets. nih.gov In one study, an O-acetylated Grosheimin derivative demonstrated potent inhibitory activity against colon adenocarcinoma cells with an IC₅₀ value around 9 μM, while showing no cytotoxicity against normal fibroblast cells. nih.gov
The biological activity of Grosheimin can be finely tuned through various functional group modifications. As previously mentioned, acetylation of the hydroxyl group enhances cytotoxicity. nih.gov Conversely, modifications that target the α-methylene-γ-butyrolactone ring tend to diminish or abolish activity. For example, the synthesis of various amino analogues via a Michael addition at this active site leads to derivatives with significantly reduced or no relevant cytotoxic activity (IC₅₀ > 100 μM). nih.gov This highlights a clear SAR trend: functionalization at the hydroxyl group can be a viable strategy to enhance bioactivity, whereas altering the α-methylene-γ-butyrolactone moiety is detrimental to it. nih.gov
Below is a data table summarizing the cytotoxic effects of Grosheimin and some of its derivatives on various cell lines.
| Compound | Modification | Cell Line (Colo205) IC₅₀ (μM) | Cell Line (Colo320) IC₅₀ (μM) | Cell Line (CCD-19Lu Fibroblast) IC₅₀ (μM) |
|---|---|---|---|---|
| Grosheimin (Parent) | - | > 100 | > 100 | > 100 |
| O-acetyl-grosheimin | Acetylation of OH group | 9.14 ± 0.98 | 9.89 ± 1.02 | > 100 |
| Di-O-acetyl adduct | Further acetylation | 8.11 ± 0.65 | 8.99 ± 0.78 | 29.07 ± 2.11 |
| Amino analogues (Michael adducts) | Addition at α-methylene-γ-lactone | > 100 | > 100 | > 100 |
Data is sourced from studies on human colon adenocarcinoma cell lines (Colo205 and Colo320) and a normal fibroblast cell line (CCD-19Lu). nih.gov
The bioactivity of Grosheimin is strongly linked to its reactivity as a Michael acceptor. The α,β-unsaturated carbonyl system within the α-methylene-γ-butyrolactone ring is an electrophilic site that can readily react with biological nucleophiles, such as the thiol groups of cysteine residues in proteins and enzymes, via a conjugate or Michael addition. nih.gov This covalent modification of key cellular proteins is believed to be a primary mechanism behind the cytotoxic and other biological effects of Grosheimin and related sesquiterpene lactones. nih.gov The loss of activity observed when this Michael acceptor site is modified confirms its importance. nih.gov However, this reactivity can also lead to non-selective binding to various biological targets, which is a consideration in drug development. nih.gov
Structure-Bitterness Relationship (SBR) Analysis
Grosheimin is one of the compounds responsible for the characteristic bitter taste of plants like the globe artichoke. researchgate.net Understanding the relationship between its structure and bitterness is crucial for the food and beverage industry.
Key structural features that influence bitterness have been identified. The abatement of bitter taste is significant upon either the loss of the exomethylene groups or the opening of the lactone ring. researchgate.net For instance, microwave-assisted esterification of Grosheimin, which leads to the opening of the lactone ring, has been shown to suppress its bitter taste. researchgate.net This indicates that the intact α-methylene-γ-butyrolactone ring is not only a determinant for biological activity but also a key structural feature for eliciting a bitter taste response, likely through interaction with specific human bitter taste receptors like hTAS2R46. researchgate.net
Correlation of Molecular Polarity with Bitterness
Table 1: Relationship Between Molecular Polarity and Bitterness of Grosheimin Derivatives
| Molecular Modification | Effect on Polarity | Consequence on Bitterness |
|---|---|---|
| Introduction of polar groups | Increase | Variation in bitterness intensity |
Role of Exomethylenes and Lactone Ring Integrity in Taste Perception
The structure of Grosheimin, a type of sesquiterpene lactone, contains key functional groups that are critical for its characteristic bitter taste: the α,β-unsaturated γ-lactone ring and its exomethylene group. Research has shown that the integrity of these features is paramount for taste perception. researchgate.net
The loss of the exomethylene group on the lactone ring has been found to markedly reduce or eliminate the bitter taste. researchgate.net Similarly, chemical reactions that result in the opening of the lactone ring also lead to a significant abatement of bitterness. researchgate.net This indicates that these specific structural motifs are essential for the molecule to effectively bind to and activate the relevant taste receptors.
Table 2: Impact of Key Functional Groups on Grosheimin's Bitterness
| Structural Feature | Status | Impact on Bitter Taste |
|---|---|---|
| Exomethylene Group | Present (Intact) | Essential for bitterness |
| Exomethylene Group | Absent (Lost) | Markedly abated |
| Lactone Ring | Closed (Intact) | Essential for bitterness |
Activation of Bitter Taste Receptors (e.g., hTAS2R46, TAS2R43)
The sensation of bitterness is initiated by the interaction of bitter compounds with specific G protein-coupled receptors (GPCRs) on the tongue, known as taste 2 receptors (TAS2Rs). Grosheimin has been identified as an agonist for specific human bitter taste receptors. In vitro studies have shown that even at very low concentrations, Grosheimin can activate the human bitter taste receptor hTAS2R46. researchgate.net This receptor is known to be broadly tuned to sesquiterpene lactones.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Bitterness
To better understand and predict the bitterness of Grosheimin and its derivatives, researchers have employed computational methods like Quantitative Structure-Activity Relationship (QSAR) modeling. researchgate.net QSAR studies aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (in this case, bitterness).
For Grosheimin and the related compound cynaropicrin (B1669659), molecular descriptors were calculated and used in combination with classic QSAR methodologies to identify the key structural parameters responsible for their bitter taste. researchgate.net These models can help to quantify how specific changes to the molecule, such as alterations in hydrophobicity, electronic properties, or steric factors, affect its bitterness threshold. The development of a satisfactory QSAR model allows for the prediction of bitterness for new or hypothetical derivatives, guiding efforts to modify the taste of natural products. researchgate.net
Table of Mentioned Compounds
| Compound Name |
|---|
| Cynaropicrin |
Pre Clinical Biological Activities and Molecular Mechanisms of Action
Anti-cancer and Cytotoxic Activity (In Vitro and In Vivo Pre-clinical Models)
Grosheimin and its derivatives have demonstrated notable cytotoxic and anti-tumor activities in various pre-clinical models. researchgate.netresearchgate.net Studies have explored its effects on a spectrum of cancer cell lines and in animal models bearing transplanted tumors. researchgate.netresearchgate.net
Activity against Human Colon Adenocarcinoma Cell Lines (e.g., Colo205, Colo320, HCT-116)
Grosheimin has shown in vitro cytotoxic activity against human colon adenocarcinoma cell lines, including Colo205 and Colo320. researchgate.net Research indicates that acetylated adducts derived from grosheimin displayed a potent cytotoxic effect compared to the parent molecule in these cell lines. researchgate.net While some studies on related compounds or general approaches in colorectal cancer cell lines like HCT-116, Colo205, and Colo320 exist, the specific detailed activity of grosheimin itself across all these lines is primarily highlighted for Colo205 and Colo320 in the provided context. researchgate.netplos.orgsigmaaldrich.complos.orgmdpi.comekb.eg
Activity against Breast Cancer Cell Lines (e.g., MDA-MB-231)
Evaluation of grosheimin's activity against breast cancer cell lines, such as MDA-MB-231, has been reported. One source indicates weak cytotoxicity of grosheimin against the MDA-MB-231 cell line. umw.edu.pl Studies on MDA-MB-231 are also relevant in the broader context of evaluating cytotoxic agents against this specific, often resistant, breast cancer subtype. nih.govfabad.org.trfrontiersin.orgresearchgate.net
Activity against Leukemia Cell Lines (e.g., Jurkat T cells, THP-1, P-388 leukemia)
Grosheimin has exhibited cytotoxic activity against leukemia cell lines. It has been tested against human acute monocytic leukemia THP-1 cells in vitro, showing selectivity of action. researchgate.netresearchgate.net Studies on sesquiterpene γ-lactones, including grosheimin, have indicated significant cytotoxicity against P-388 leukemia cells. researchgate.netresearchgate.net Furthermore, grosheimin has been shown to inhibit T cell receptor (TCR) activation in Jurkat T cells, which are a type of leukemia cell line. nih.govresearchgate.netmdpi.comacademicjournals.org
Efficacy in Animal Tumor Models (e.g., alveolar liver cancer, Pliss lymphosarcoma, Walker's carcinosarcoma, sarcoma 45, M-1 sarcoma)
In vivo experiments have demonstrated the anti-tumor activity of grosheimin and its derivatives against transplantable tumor strains in animals. researchgate.netresearchgate.net Grosheimin has shown relatively high antitumor activity on several tumor strains, including sarcoma 45, Walker's carcinosarcoma, and P-388 leukemia, leading to an increase in average life expectancy. researchgate.net Studies on sesquiterpene γ-lactones, including grosheimin, have indicated pronounced antitumor activity against Pliss lymphosarcoma, Walker's carcinosarcoma, sarcoma 45, and alveolar liver cancer PC-1. researchgate.netresearchgate.netnih.govpdt-journal.comexplorationpub.com
Cellular Selectivity (e.g., versus Fibroblasts)
Research has explored the selective action of sesquiterpene γ-lactones, including grosheimin, on tumor cell lines compared to non-cancerous cells. researchgate.netresearchgate.net Cytotoxicity studies using Vero cells (African green monkey kidney cells) have been conducted in parallel with tumor cell lines to assess selectivity. researchgate.netresearchgate.net Additionally, in the context of evaluating related compounds, human normal fibroblast cell lines like BJ5-ta and MRC5 have been used to assess differential activity between cancer cells and normal fibroblasts. researchgate.netnih.gov The selective action of grosheimin on tumor cells compared to normal cells is a key aspect of its pre-clinical evaluation. researchgate.netresearchgate.net
Anti-inflammatory and Immunomodulatory Effects (In Vitro Models)
Grosheimin has been reported to possess anti-inflammatory and immunomodulatory properties. researchgate.netresearchgate.net In vitro studies have shown that grosheimin, along with other natural sesquiterpene lactones, specifically inhibits early phases of T cell receptor (TCR) activation in Jurkat T cells and primary T cells. nih.govresearchgate.net This inhibition is demonstrated by the suppression of Ca2+ mobilization and ERK1/2 phosphorylation. nih.gov These compounds, including grosheimin, were also found to deplete intracellular glutathione (B108866) ([GSH]i) in Jurkat T cells. nih.gov While some sources discuss the anti-inflammatory activity of sesquiterpene lactones in general or other specific compounds, the direct link of grosheimin to the inhibition of TCR activation and its effects on intracellular calcium and ERK1/2 phosphorylation in T cells are specifically mentioned. nih.govresearchgate.netmdpi.commdpi.comrsc.orgxiahepublishing.commdpi.comekb.eg
Inhibition of T Cell Receptor (TCR) Activation
Grosheimin, along with other natural sesquiterpene lactones like arglabin (B1666082), argracin, parthenolide, and estafiatin, has been shown to inhibit T cell receptor (TCR) activation. mdpi.comnih.gov This inhibition was observed in Jurkat T cells stimulated with anti-CD3 antibodies. mdpi.comnih.gov Specifically, grosheimin was found to inhibit anti-CD3-induced Ca²⁺ mobilization and extracellular signal-regulated kinase 1/2 (ERK1/2) phosphorylation in these cells. mdpi.comnih.gov While a chloroacetate (B1199739) derivative of grosheimin also showed inhibitory effects on Ca²⁺ flux and ERK1/2 phosphorylation in Jurkat cells, its effects were not specific to TCR activation and it exhibited cytotoxicity. mdpi.com The ability of sesquiterpene lactones, including grosheimin, to inhibit initial phases of TCR activation suggests potential immunotherapeutic properties. nih.gov
Modulation of Intracellular Calcium Mobilization
Grosheimin has been shown to inhibit the mobilization of intracellular calcium ([Ca²⁺]i) induced by TCR activation in Jurkat T cells in a dose-dependent manner. nih.govmontana.edu This modulation of intracellular calcium is a key early signaling event in lymphocyte activation. montana.edu The inhibition of calcium flux by active sesquiterpene lactones, including grosheimin, may be related to their interaction with intracellular glutathione levels. montana.edu
Impact on Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Phosphorylation
Grosheimin significantly inhibits TCR activation-induced ERK1/2 phosphorylation in Jurkat T cells in a dose-dependent manner. nih.govmontana.edu ERK1/2 phosphorylation is a major downstream response following TCR activation. mdpi.comresearchgate.net The inhibition of both calcium mobilization and ERK1/2 phosphorylation by grosheimin highlights its impact on proximal TCR signaling events. mdpi.comnih.gov
Interaction with Intracellular Glutathione (GSH) Levels
Active sesquiterpene lactones, including grosheimin, have been found to deplete intracellular glutathione (GSH) in Jurkat T cells. mdpi.comnih.gov This depletion supports their reactivity towards thiol groups. mdpi.comnih.gov The interaction of sesquiterpene lactones containing an α,β-unsaturated moiety with the cysteine residue of GSH can occur via a nucleophilic addition of the SH-group to the carbon-carbon double bond. mdpi.com Changes in intracellular GSH levels can influence the TCR-mediated response. mdpi.com
Other Pre-clinical Biological Activities
Beyond its effects on immune signaling, grosheimin has demonstrated other pre-clinical biological activities.
Anti-opisthorchiasis Potential
Grosheimin has been proven to possess anti-opisthorchiasis activity. nih.govmdpi.comresearchgate.net Studies have investigated its anthelmintic action against Opisthorchis felineus worms under in vitro conditions. oamjms.eu It has been suggested that sesquiterpene lactones like grosheimin and repin (B1680521) have antihelminthic activity. bioresonancetoba.ir
Anti-obesity and Antihyperlipidemic Effects
Grosheimin has also been reported to possess anti-obesity and antihyperlipidemic effects in pre-clinical studies. nih.govmdpi.comresearchgate.net Lipid-lowering sesquiterpenes, including grosheimin, cynaropicrin (B1669659), and aguerine, found in the methanolic extract of artichoke leaves, have been shown to suppress serum triglyceride levels. oatext.commazums.ac.irresearchgate.netnih.govresearchgate.netfrontiersin.orgoatext.com This antihyperlipidemic activity might be partly due to the suppression of gastric emptying. nih.govfrontiersin.org The oxygen functional groups and the exo-methylene moiety in the α-methylene-γ-butyrolactone ring are considered essential for the activity of these guaiane-type sesquiterpenes. nih.govfrontiersin.org
Data Table 1: Effect of Sesquiterpene Lactones on Jurkat T Cell Activation Parameters
| Compound | Inhibition of Ca²⁺ Mobilization (Jurkat T cells) | Inhibition of ERK1/2 Phosphorylation (Jurkat T cells) | Depletion of Intracellular GSH (Jurkat T cells) | Specificity for TCR Activation | Cytotoxicity (Jurkat T cells) |
| Grosheimin | Inhibitory | Inhibitory | Depleting | Specific | Not specified in detail |
| Chloroacetate Grosheimin | Inhibitory | Inhibitory | Depleting | Not Specific | Cytotoxic |
| Arglabin | Inhibitory | Inhibitory | Depleting | Specific | Not specified in detail |
| Agracin | Inhibitory | Inhibitory | Depleting | Specific | Not specified in detail |
| Parthenolide | Inhibitory | Inhibitory | Depleting | Specific | Not specified in detail |
| Estafiatin | Inhibitory | Inhibitory | Depleting | Specific | Not specified in detail |
Data Table 2: Anti-opisthorchiasis Activity of Grosheimin
| Compound | Organism | In vitro Activity Against Opisthorchis felineus | In vivo Activity |
| Grosheimin | Opisthorchis felineus | Anthelmintic action observed | Not specified |
Data Table 3: Antihyperlipidemic Effect of Sesquiterpene Lactones from Artichoke Leaf Extract
| Compound | Source Plant | Effect on Serum Triglyceride Levels (Pre-clinical) | Potential Mechanism |
| Grosheimin | Cynara scolymus | Suppresses serum triglyceride levels | May involve suppression of gastric emptying |
| Cynaropicrin | Cynara scolymus | Suppresses serum triglyceride levels | May involve suppression of gastric emptying |
| Aguerine | Cynara scolymus | Suppresses serum triglyceride levels | Not specified |
Antiallergic Activity
Grosheimin has demonstrated antiallergic properties. nih.govresearchgate.netmdpi.com Studies have shown that grosheimin can inhibit the release of β-hexosaminidase from RBL-2H3 cells, which is a marker for allergic degranulation. researchgate.net This effect was observed in cells stimulated by an IgE-antigen complex. researchgate.net
Antioxidant Properties
Grosheimin exhibits antioxidant activity. nih.govresearchgate.netnih.gov Research indicates that grosheimin can contribute to the total antioxidant capacity of plant extracts. nih.govresearchgate.net For instance, studies on Youngia japonica have highlighted grosheimin's strong antioxidant activities. researchgate.netnih.gov Additionally, artichoke cultivars rich in grosheimin and polyphenols have shown high antioxidant activity. nih.gov
Antimicrobial Activity
Grosheimin has been reported to possess antimicrobial potential. oamjms.eunih.govmdpi.com While some studies indicate weak antibacterial and antifungal activity, the extent of this activity can vary depending on the specific microbial strain and concentration. researchgate.net For example, one study found weak antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. researchgate.net
Antiparasitic Activity
Grosheimin has shown antiparasitic activity. oamjms.eunih.govmdpi.com Research has investigated its effects against various parasites. oamjms.euoamjms.eu Under in vitro conditions, grosheimin has exhibited anthelmintic action against Opisthorchis felineus worms. oamjms.euoamjms.eu Studies have also explored its activity in experimental models of opisthorchiasis in hamsters. oamjms.euoamjms.eu
Phytotoxic Effects
Grosheimin is widely reported as a phytotoxic compound. nih.govmdpi.com It can inhibit plant growth, particularly affecting root development. researchgate.netresearchgate.netnih.govnih.gov Studies on Cynara cardunculus have shown that grosheimin, along with other sesquiterpene lactones like cynaropicrin and aguerin B, contributes to the phytotoxic activity of leaf extracts. researchgate.netresearchgate.netnih.govnih.gov These compounds have demonstrated significant inhibitory effects on the growth of various weed species in both pre-emergent and post-emergent stages. researchgate.netnih.gov The phytotoxic effects may involve the induction of oxidative stress, as evidenced by increased malondialdehyde (MDA) levels and decreased superoxide (B77818) dismutase (SOD) activity in affected plants. researchgate.netnih.gov
Elucidation of Molecular Mechanisms of Action
Alkylation of Thiol Groups in Proteins
A significant molecular mechanism of action for sesquiterpene lactones, including grosheimin, involves the alkylation of thiol groups in proteins. nih.govlibretexts.orgwikipedia.orgnih.govnih.gov The α-methylene-γ-butyrolactone moiety present in the structure of grosheimin is a highly reactive Michael acceptor. nih.govmdpi.com This structural feature allows it to react with nucleophiles, such as the thiol groups of cysteine residues in proteins, through a Michael addition reaction. nih.govlibretexts.orgwikipedia.org This alkylation can lead to the irreversible modification of protein function. wikipedia.orgnih.gov This mechanism is considered crucial for many of the biological activities observed for sesquiterpene lactones. nih.govmdpi.com
Direct Interaction with Kinases (e.g., ZAP-70)
Studies have investigated the ability of sesquiterpene lactones, including semi-synthetic derivatives of grosheimin, to modulate T cell receptor (TCR) activation, which involves the tyrosine kinase ZAP-70. mdpi.comnih.gov ZAP-70 is crucial for TCR signaling and contains cysteine residues in its tandem SH2 module and kinase domain. mdpi.com Research involving molecular docking has suggested that sesquiterpene lactones with an α-methylene-γ-lactone moiety may target the kinase site of ZAP-70 and inhibit the initial phases of TCR activation. mdpi.comnih.gov Specifically, docking studies with active compounds showed a close proximity between the carbon atom of the exocyclic methylene (B1212753) group and the sulfur atom in Cys39 of the ZAP-70 tandem SH2 module. mdpi.comnih.gov This suggests a potential for reaction with the Cys39 sulfhydryl group. mdpi.com
Modulation of Signaling Pathways (e.g., NF-κB, JAK-STAT, MAPK)
Sesquiterpene lactones are known to modulate various signaling pathways involved in inflammatory and immune responses, including NF-κB, JAK-STAT, and MAPK pathways. nih.govmdpi.com These pathways play critical roles in regulating cellular activities, proliferation, survival, and the production of inflammatory mediators. nih.govmdpi.comresearchgate.netfrontiersin.orgnih.govresearchgate.net While the provided search results discuss the modulation of these pathways by sesquiterpene lactones in general and mention NF-κB and MAPK in the context of cynaropicrin (another sesquiterpene lactone found in artichoke alongside grosheimin), direct detailed research findings specifically on how grosheimin modulates NF-κB, JAK-STAT, or MAPK pathways were not extensively detailed in the provided snippets. researchgate.netspringermedicine.comdss.go.th However, the α-methylene-γ-lactone moiety, present in grosheimin, is recognized for its ability to react with thiol groups, which is a common mechanism by which sesquiterpene lactones can interfere with signaling pathways like NF-κB by targeting cysteine residues in key proteins. nih.govmdpi.commdpi.com
In Vitro Metabolism and Biotransformation Studies
Examination of Phase I Metabolic Reactions
Phase I metabolism of Grosheimin involves the introduction or unmasking of functional groups, which typically results in a more polar molecule. In vitro studies with human liver microsomes have identified several key Phase I metabolic pathways for Grosheimin, including monohydroxylation, hydration, carboxylation, and methylation tandfonline.comtandfonline.com. These reactions are often the initial steps in the biotransformation of xenobiotics, preparing them for subsequent Phase II conjugation or excretion.
Monohydroxylation represents a significant pathway in the Phase I metabolism of Grosheimin. This process involves the addition of a single hydroxyl group to the molecule. In vitro experiments using human liver microsomes have successfully identified monohydroxylated derivatives of Grosheimin tandfonline.comtandfonline.com. This oxidative reaction, commonly catalyzed by cytochrome P450 enzymes, increases the water solubility of the compound and provides a site for further metabolic modifications.
Hydration is another observed Phase I metabolic reaction for Grosheimin. This process involves the addition of a water molecule across a double bond within the Grosheimin structure. The formation of hydrated derivatives of Grosheimin has been detected in in vitro metabolic studies with human liver microsomes tandfonline.comtandfonline.com. This reaction leads to the formation of alcohol functionalities, which can alter the biological activity and facilitate subsequent metabolic steps.
Carboxylation, the addition of a carboxyl group, has also been identified as a Phase I metabolic pathway for Grosheimin. The detection of carboxylated derivatives in in vitro assays with human liver microsomes indicates that this transformation is part of its metabolic profile tandfonline.comtandfonline.com. This process significantly increases the polarity of the molecule, preparing it for efficient elimination.
Methylation, the addition of a methyl group, is another metabolic transformation observed for Grosheimin in vitro. Studies have detected the presence of methylated derivatives of Grosheimin following incubation with human liver microsomes tandfonline.comtandfonline.com. While methylation can sometimes decrease water solubility, it plays a role in modifying the biological properties of the compound.
Investigation of Phase II Metabolic Reactions: Glucuronidation
Following Phase I reactions, Grosheimin and its metabolites can undergo Phase II conjugation reactions, with glucuronidation being a prominent pathway. This process involves the attachment of a glucuronic acid moiety to the substrate, which significantly increases its water solubility and facilitates its excretion from the body. In vitro studies have confirmed the formation of monoglucuronides of Grosheimin and its Phase I metabolites when incubated with human liver microsomes tandfonline.comtandfonline.com. This indicates that UDP-glucuronosyltransferase (UGT) enzymes are involved in the metabolism of this sesquiterpene lactone.
Identification of Metabolite Structures
The identification of the specific structures of Grosheimin metabolites is a key aspect of understanding its biotransformation. Through the use of advanced analytical techniques such as liquid chromatography-high resolution quadrupole time-of-flight mass spectrometry (LC-Q-TOF-MS/MS), researchers have been able to detect and characterize the various metabolites formed during in vitro studies. The metabolites identified include monohydroxylated, hydrated, carboxylated, and methylated derivatives of Grosheimin, as well as their corresponding monoglucuronide conjugates tandfonline.comtandfonline.com. The lactone ring of sesquiterpene lactones is often a primary site for metabolic reactions tandfonline.comtandfonline.com.
The following table summarizes the types of metabolites of Grosheimin that have been detected in in vitro studies.
| Metabolic Phase | Reaction Type | Detected Metabolites |
| Phase I | Monohydroxylation | Monohydroxylated Grosheimin derivatives |
| Phase I | Hydration | Hydrated Grosheimin derivatives |
| Phase I | Carboxylation | Carboxylated Grosheimin derivatives |
| Phase I | Methylation | Methylated Grosheimin derivatives |
| Phase II | Glucuronidation | Monoglucuronides of Grosheimin and its Phase I metabolites |
Characterization of Main Sites of Metabolism (e.g., Lactone Ring)
The in vitro metabolism of Grosheimin, a guaiane-type sesquiterpene lactone, has been investigated to identify its primary metabolic pathways. Research indicates that the metabolism of sesquiterpene lactones is significantly influenced by their structural features and diverse scaffolds, with the lactone ring being a principal site of metabolic activity researchgate.net. The α-methylene-γ-lactone motif, a common feature in many biologically active sesquiterpene lactones including Grosheimin, is a highly active Michael acceptor nih.govmdpi.com. This functional group is known to react with biological nucleophiles, such as the cysteine sulfhydryl groups of glutathione (B108866), which is a key reaction in Phase II metabolism nih.gov.
Studies using human liver microsomes have shown that the biotransformation of Grosheimin leads to a variety of derivatives researchgate.net. The metabolic reactions observed include both Phase I and Phase II transformations. Phase I metabolism involves the formation of monohydroxylated, hydrated, carboxylated, and methylated derivatives researchgate.net. Following these initial modifications, the resulting metabolites can undergo Phase II conjugation, leading to the detection of corresponding monoglucuronides researchgate.net. This suggests that both oxidation/reduction/hydrolysis (Phase I) and conjugation (Phase II) pathways are involved in the breakdown of Grosheimin. The high reactivity of the α-methylene-γ-lactone ring makes it a susceptible site for these metabolic attacks researchgate.netnih.gov.
The table below summarizes the types of metabolites of Grosheimin identified in in vitro studies.
| Metabolic Phase | Type of Reaction | Resulting Derivative |
| Phase I | Hydroxylation | Monohydroxylated |
| Phase I | Hydration | Hydrated |
| Phase I | Carboxylation | Carboxylated |
| Phase I | Methylation | Methylated |
| Phase II | Glucuronidation | Monoglucuronide |
This table is based on findings from studies on the in vitro metabolism of Grosheimin and other sesquiterpene lactones researchgate.net.
Role of Human Liver Microsomes in Metabolism Studies
Human liver microsomes (HLMs) are a critical in vitro tool for studying the metabolic fate of chemical compounds and are extensively used in drug development unl.eduyoutube.com. These subcellular fractions are derived from the endoplasmic reticulum of liver cells and are rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, which are responsible for the majority of Phase I metabolic reactions youtube.commdpi.comthermofisher.com. HLMs also contain some Phase II enzymes, such as certain isoforms of uridine glucuronide transferases (UGTs) thermofisher.com.
In the context of Grosheimin, HLMs have been utilized to examine its Phase I and Phase II metabolism in a controlled laboratory setting researchgate.net. The use of HLMs allows researchers to identify the primary metabolic pathways and the resulting metabolites without the complexities of a whole-organism system nih.gov. Studies involving Grosheimin have specifically investigated Phase I transformations, Phase II glucuronidation, and the combined effects of both phases researchgate.net. The identification of various oxidized derivatives and their subsequent glucuronides confirms the capability of the enzymatic machinery within human liver microsomes to process this sesquiterpene lactone researchgate.net. These experiments are fundamental for predicting a compound's metabolic stability and potential metabolic pathways in humans youtube.comyoutube.com.
The table below outlines the components and focus of in vitro metabolism studies of Grosheimin using human liver microsomes.
| Component/Focus | Description | Relevance |
| Test System | Human Liver Microsomes (HLMs) | Contains a high concentration of Phase I (CYP) and some Phase II (UGT) enzymes responsible for drug metabolism youtube.comthermofisher.com. |
| Metabolic Phase Studied | Phase I | Investigates oxidation, reduction, and hydrolysis reactions leading to hydroxylated, hydrated, and carboxylated metabolites researchgate.net. |
| Metabolic Phase Studied | Phase II (Glucuronidation) | Investigates the conjugation of Phase I metabolites with glucuronic acid, forming monoglucuronides researchgate.net. |
| Analytical Method | Liquid Chromatography-High Resolution Mass Spectrometry | Used for the separation and identification of the various metabolites formed during incubation researchgate.net. |
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as Grosheimin, and its protein target at the atomic level.
Tubulin: While direct molecular docking studies of Grosheimin with tubulin are not extensively detailed in the reviewed literature, significant insights have been gained from the analysis of its amino derivatives. These studies have targeted the colchicine (B1669291) binding site on β-tubulin, a critical area for microtubule dynamics and a prime target for anticancer agents. researchgate.netmdpi.com Six amino derivatives of Grosheimin were synthesized and docked into this site, revealing binding modes very similar to that of colchicine. researchgate.net For instance, one derivative was observed to form two hydrogen bonds with Val181 and Lys352, alongside three hydrophobic interactions with Ala180 and Lys352. researchgate.net Another derivative showed interactions with Ala354, Cys241, Ile378, and Val318. researchgate.net These findings suggest that the Grosheimin scaffold can effectively occupy the colchicine binding site, and its derivatives can establish key interactions that are known to inhibit tubulin polymerization.
ZAP-70: Grosheimin has been identified as a potential covalent inhibitor of the Zeta-chain-associated protein kinase 70 (ZAP-70), a crucial enzyme in the T-cell signaling pathway. mdpi.com Like other related sesquiterpene lactones, Grosheimin possesses an α,β-unsaturated keto structure which can act as a reactive group. mdpi.com This feature allows it to form a covalent bond with specific cysteine residues within the protein. Studies on similar compounds suggest that this covalent interaction can occur with Cys39 or Cys346 of ZAP-70. mdpi.comnih.gov This covalent binding is a key mechanism for the irreversible inhibition of the kinase, highlighting a significant aspect of Grosheimin's potential immunomodulatory activity.
The prediction of binding affinity, often expressed as binding free energy, is a crucial output of molecular docking studies, indicating the strength of the ligand-protein interaction. For the amino derivatives of Grosheimin targeting the colchicine binding site of tubulin, binding free energies have been calculated and compared to that of colchicine itself. researchgate.net The results showed that several of these derivatives exhibited binding free energies that were better than or comparable to colchicine, with one derivative showing a particularly strong binding affinity. researchgate.net
| Compound | Binding Free Energy (kcal/mol) with Tubulin |
|---|---|
| Grosheimin Amino Derivative 2 | -24.57 |
| Grosheimin Amino Derivative 3 | -25.05 |
| Grosheimin Amino Derivative 4 | -32.16 |
| Grosheimin Amino Derivative 5 | -29.34 |
| Grosheimin Amino Derivative 6 | -26.38 |
| Grosheimin Amino Derivative 7 | -26.86 |
| Colchicine (Reference) | -26.13 |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). nih.gov These models are invaluable for predicting the activity of new compounds and for understanding the structural features that are most important for a desired effect.
The cytotoxic effects of Grosheimin and its derivatives have been a subject of structure-activity relationship studies. These investigations have revealed that the α-methylene-γ-butyrolactone moiety is a critical structural feature for its biological properties. mdpi.com Modifications to this part of the molecule often lead to a significant decrease or complete loss of cytotoxic activity. mdpi.com Conversely, functionalization at the hydroxy group of Grosheimin has been shown to enhance its effect against various cancer cell lines. mdpi.com While a specific, comprehensive QSAR model for the cytotoxicity of Grosheimin is not yet fully detailed, these findings provide a solid foundation for the future development of such models.
The development of robust QSAR and QSPR models relies on the careful selection of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. researchgate.net For the QSAR/QSPR studies of Grosheimin and its analogs, various classes of descriptors have been considered to capture the essence of their chemical nature.
| Descriptor Class | Examples of Descriptors | Potential Relevance to Grosheimin |
|---|---|---|
| Topological | Molecular Weight, Connectivity Indices, Ring Counts | Describes the size, shape, and branching of the molecule. |
| Geometrical | Molecular Surface Area, Molecular Volume | Relates to the 3D shape and how it fits into a receptor binding site. |
| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Atomic Charges | Important for understanding interactions with polar residues in a protein and chemical reactivity. |
| Physicochemical | LogP (Hydrophobicity), Molar Refractivity, Polarizability | Crucial for predicting properties like membrane permeability and bitterness. researchgate.net |
In the context of bitterness perception, descriptors such as dipole moment, polarizability, and hydrophobicity were specifically studied for Grosheimin derivatives. researchgate.net For correlating with cytotoxic activity, electronic descriptors like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as hydrophobicity (LogP), are often critical in QSAR models for other natural products and would be relevant for Grosheimin. nih.govresearchgate.net
Molecular Dynamics Simulations (Hypothesized)
While specific molecular dynamics (MD) simulations for Grosheimin are not extensively documented in publicly available literature, the application of this technique can be hypothesized to yield significant insights into its mechanism of action at an atomic level. MD simulations are computational methods used to study the physical movements of atoms and molecules over time, providing a dynamic view of molecular interactions. sciety.org
A hypothesized MD simulation study for Grosheimin could involve placing the molecule in a simulated physiological environment with a known biological target, such as an enzyme or receptor implicated in inflammatory pathways. For other sesquiterpene lactones, MD simulations have been used to assess the stability of the ligand-protein complex. sciety.orgpreprints.org Such a simulation for Grosheimin could elucidate:
Binding Stability: By running the simulation for tens to hundreds of nanoseconds, researchers could assess the stability of Grosheimin within the binding site of a target protein. Key metrics, such as the root-mean-square deviation (RMSD) of the ligand, would indicate whether the compound remains stably bound or dissociates.
Conformational Changes: The simulation would reveal how Grosheimin and its target protein adapt their shapes to optimize binding. This could highlight key intermolecular interactions, such as hydrogen bonds or hydrophobic contacts, that are crucial for its biological activity. sciety.org
Binding Free Energy Calculations: Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) could be applied to the simulation trajectory to estimate the binding free energy, providing a quantitative measure of binding affinity.
The following table outlines a hypothetical set of parameters and objectives for a molecular dynamics simulation study of Grosheimin with a target protein.
| Parameter | Hypothetical Value/Condition | Objective |
| System Setup | Grosheimin docked into the active site of a target enzyme. | To prepare the initial coordinates for the simulation. |
| Solvation | Explicit water model (e.g., TIP3P) in a periodic box. | To mimic the aqueous physiological environment. |
| Force Field | AMBER, CHARMM, or GROMOS | To define the potential energy and forces between atoms. |
| Simulation Time | 100-500 nanoseconds (ns) | To allow sufficient time for the system to equilibrate and observe interactions. |
| Analysis Metrics | RMSD, RMSF, Hydrogen Bond Analysis, MM/PBSA | To evaluate binding stability, flexibility, key interactions, and binding affinity. |
Such hypothesized simulations would be invaluable for understanding the molecular basis of Grosheimin's activity and for guiding the rational design of more potent and selective analogs.
In Silico ADMET Predictions (Focus on Absorption, BBB Penetration)
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are crucial for evaluating the drug-like properties of a compound. mdpi.com For Grosheimin, computational models can predict its potential for oral absorption and its ability to cross the blood-brain barrier (BBB), a critical factor for drugs targeting the central nervous system (CNS).
Physicochemical Properties and Drug-Likeness:
The first step in predicting absorption is to analyze the physicochemical properties of Grosheimin based on established "rules" for drug-likeness, such as Lipinski's Rule of Five. lindushealth.comwikipedia.org These rules correlate molecular properties with the likelihood of a compound being orally bioavailable. Grosheimin is a sesquiterpene lactone with the molecular formula C₁₅H₁₈O₄. nih.govfoodb.ca
The table below summarizes the calculated properties of Grosheimin in the context of Lipinski's Rule of Five.
| Property | Calculated Value for Grosheimin | Lipinski's Rule of Five Guideline | Compliance |
| Molecular Weight | 262.30 g/mol nih.gov | < 500 Da wikipedia.org | Yes |
| LogP (Octanol/Water) | ~0.8 nih.gov | ≤ 5 wikipedia.org | Yes |
| Hydrogen Bond Donors | 1 (from the hydroxyl group) nih.gov | ≤ 5 wikipedia.org | Yes |
| Hydrogen Bond Acceptors | 4 (from the oxygen atoms) nih.gov | ≤ 10 wikipedia.org | Yes |
Based on this analysis, Grosheimin does not violate any of Lipinski's rules, suggesting a high probability of good oral absorption and bioavailability. Natural products, however, can sometimes be exceptions to these rules as they may utilize active transport mechanisms. proteiniq.iopatsnap.com
Intestinal Absorption:
Beyond Lipinski's rules, other parameters can predict intestinal absorption. The Polar Surface Area (TPSA) is a key descriptor, with values less than 140 Ų generally associated with good cell permeability. researchgate.net Grosheimin has a calculated TPSA of 63.6 Ų, which is well within the favorable range for passive intestinal absorption. nih.gov This suggests that Grosheimin is likely to be well-absorbed from the gastrointestinal tract. benthamdirect.com
Blood-Brain Barrier (BBB) Penetration:
Predicting whether a compound can cross the BBB is essential for CNS drug development. nih.govacs.org Several in silico models use molecular properties to predict BBB penetration. Generally, molecules with low molecular weight, moderate lipophilicity, and a low TPSA have a higher chance of crossing the BBB.
Molecular Weight: At 262.30 g/mol , Grosheimin is small enough to favor BBB penetration (compounds < 400-500 Da are preferred). nih.gov
Lipophilicity (LogP): The LogP value of ~0.8 indicates that Grosheimin has a degree of lipophilicity, but it is relatively low. Optimal BBB penetration is often seen with LogP values between 1.5 and 2.5.
Polar Surface Area (TPSA): A TPSA below 90 Ų is often considered favorable for BBB penetration. Grosheimin's TPSA of 63.6 Ų strongly suggests it has the potential to cross the BBB.
The following table summarizes the in silico ADMET predictions for Grosheimin.
| ADMET Parameter | Predicted Outcome for Grosheimin | Rationale |
| Intestinal Absorption | High | Complies with Lipinski's Rule of Five; TPSA (63.6 Ų) is well below 140 Ų. wikipedia.orgnih.gov |
| BBB Penetration | Probable | Low molecular weight; TPSA is within the favorable range (< 90 Ų). nih.govnih.gov |
These in silico predictions indicate that Grosheimin possesses favorable physicochemical properties for development as an orally administered drug, with a likelihood of penetrating the central nervous system. However, these computational predictions require experimental validation using in vitro models (e.g., Caco-2 for absorption, PAMPA-BBB for brain penetration) and subsequent in vivo studies. researchgate.net
Analytical and Spectroscopic Characterization Methods in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique used for the detailed structural elucidation of organic compounds, including sesquiterpene lactones like Grosheimin. scribd.comjeolusa.com It provides information about the different types of atoms in a molecule and their connectivity based on their magnetic environments. jeolusa.com
One-dimensional (1D) NMR experiments, such as proton (¹H) and carbon-13 (¹³C) NMR, are fundamental in the characterization of Grosheimin. researchgate.netect-journal.kzresearchgate.netjeolusa.comnih.govresearchgate.net
¹H NMR Spectroscopy: This technique provides information about the types of hydrogen atoms present in the molecule, their chemical environments, and their coupling interactions with neighboring protons. The chemical shifts (δ) and splitting patterns of the signals in a ¹H NMR spectrum are indicative of the functional groups and the connectivity of the hydrogen atoms. mdpi.com
¹³C NMR Spectroscopy: ¹³C NMR provides information about the carbon skeleton of the molecule. The chemical shifts in a ¹³C NMR spectrum are sensitive to the hybridization state, functional groups, and the presence of electronegative atoms bonded to the carbon atoms. mdpi.comhmdb.ca
Studies on Grosheimin and its derivatives often report ¹H and ¹³C NMR data, which are compared to literature values for known compounds to confirm structural assignments or to elucidate the structures of new derivatives. researchgate.net For instance, ¹H and ¹³C NMR data have been used to identify Grosheimin isolated from plant extracts. researchgate.netresearchgate.net
HSQC (Heteronuclear Single Quantum Correlation): This experiment correlates the chemical shifts of protons with the chemical shifts of the carbons to which they are directly bonded (one-bond correlation). columbia.edusdsu.eduhmdb.ca HSQC data helps in assigning proton and carbon signals that correspond to CH, CH₂, and CH₃ groups. dp.tech
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds (long-range correlations). columbia.edusdsu.edu This is particularly useful for establishing connectivity across quaternary carbons and through heteroatoms, providing crucial links between different parts of the molecule. columbia.edusdsu.edu HMBC data, along with other 2D NMR experiments like COSY (Correlation Spectroscopy, which shows proton-proton coupling) and NOESY (Nuclear Overhauser Effect Spectroscopy, which indicates spatial proximity), are routinely used in the structure elucidation of sesquiterpene lactones. nih.govresearchgate.netdp.techsemanticscholar.org
The combined application of 1D and 2D NMR techniques is a standard approach for the comprehensive structural characterization of Grosheimin and its analogues. nih.govresearchgate.netumw.edu.pl
Mass Spectrometry (MS) Techniques
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is valuable for determining its elemental composition and structural features. scribd.com Various MS techniques are employed in the analysis of Grosheimin.
LC-MS/MS and LC-Q-TOF-MS/MS are hyphenated techniques that combine the separation power of liquid chromatography (LC) with the detection and identification capabilities of mass spectrometry. researchgate.netnih.govresearchgate.nettofwerk.comnih.gov
LC-MS/MS: This technique is widely used for the analysis of complex mixtures containing Grosheimin, such as plant extracts. researchgate.netresearchgate.net LC separates the components of the mixture before they enter the mass spectrometer. MS/MS (tandem mass spectrometry) involves fragmenting selected ions and analyzing the resulting fragment ions, providing structural information that aids in identification and characterization. mdpi.com
LC-Q-TOF-MS/MS: Liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-Q-TOF-MS) offers high resolution and accurate mass measurements, which are crucial for determining the elemental composition of the parent ion and its fragments. researchgate.netmdpi.com This technique is particularly useful for identifying and characterizing metabolites or derivatives of Grosheimin, including in complex biological matrices. researchgate.net Predicted LC-MS/MS spectra for Grosheimin are available in databases. hmdb.ca
LC-MS-based methods have been successfully employed to separate, characterize, and quantify Grosheimin in various samples. researchgate.netresearchgate.net
Gas chromatography-mass spectrometry (GC-MS) is another hyphenated technique, primarily used for the analysis of volatile and semi-volatile compounds. researchgate.netd-nb.infonih.govnih.gov
GC-MS (EI): In GC-MS with electron ionization (EI), the sample is first separated by gas chromatography, and the eluting compounds are then ionized by electron impact. tofwerk.comresearchgate.netspectroscopyonline.com EI typically produces characteristic fragmentation patterns that can be matched against spectral libraries for compound identification. tofwerk.comgcms-id.ca While Grosheimin is a sesquiterpene lactone, which may have limited volatility, GC-MS has been applied in studies involving the analysis of plant extracts where Grosheimin might be present alongside more volatile compounds. researchgate.netnih.govnih.gov GC-MS/EI is considered a stable and reliable ionization technique for probing compound structure, although it may not always yield a molecular ion due to extensive fragmentation. tofwerk.com
Infrared (IR) Spectroscopy (e.g., FT-IR)
Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a sample. pressbooks.pub This absorption corresponds to the vibrational modes of the molecule's functional groups, providing a unique spectral fingerprint. pressbooks.publibretexts.org
The application of these analytical and spectroscopic methods, often in combination, is crucial for the isolation, identification, and comprehensive structural characterization of Grosheimin in research.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique in chemical analysis to measure the absorption or transmission of light in the ultraviolet and visible regions of the spectrum. This method is valuable for characterizing compounds containing chromophores, which are functional groups that absorb UV or visible light. UV spectroscopy has been employed in the analysis and characterization of Grosheimin spectroscopyonline.commsu.edu. Studies involving the isolation and identification of Grosheimin from plant sources have utilized UV detection as part of the analytical process researchgate.net. For instance, in the analysis of fractions containing Grosheimin, UV detection at a wavelength of 204 nm has been reported researchgate.net. The UV spectrum of Grosheimin has been noted to exhibit maximum absorption at 204 nm researchgate.net.
Optical Rotation Measurements
Optical rotation is a property exhibited by chiral compounds, which are molecules that are non-superimposable on their mirror images. It is the angle through which plane-polarized light is rotated when it passes through a sample of the compound. The magnitude and direction of the rotation are specific to the compound, the concentration, the solvent, the temperature, and the wavelength of light used. Optical rotation measurements are crucial for confirming the stereochemistry and purity of chiral natural products like Grosheimin libretexts.orgresearchgate.net.
Grosheimin is an optically active compound. Its specific rotation has been measured under defined conditions. One reported value for the specific rotation of Grosheimin is +137.7 degrees, measured at 20°C with a concentration of 0.2 g per 100 mL in methanol (B129727) ctdbase.org. Optical rotation measurements have been routinely used in the characterization of Grosheimin and its derivatives during isolation and structural studies spectroscopyonline.comresearchgate.net. The optical rotation provides valuable information regarding the enantiomeric form of the compound present in a sample libretexts.org.
Detailed research findings on the optical rotation of Grosheimin are summarized in the table below:
| Property | Value | Concentration ( g/100 mL) | Solvent | Temperature (°C) | Wavelength (nm) | Citation |
| Specific Rotation | +137.7° | 0.2 | MeOH | 20 | D (589) | ctdbase.org |
| Specific Rotation | +115° | 1.0 | Ethanol (B145695) | 20 | D (589) | researchgate.net |
Note: The specific rotation ([α]) is calculated using the observed rotation, concentration, and path length, typically standardized to a path length of 1 decimeter (dm) rudolphresearch.com.
Q & A
Q. How is Grosheimin typically isolated and purified from natural sources?
Methodological Answer: Grosheimin isolation involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic purification. Key steps include:
- Extraction : Use Soxhlet apparatus with polar solvents to extract crude compounds from plant material .
- Column Chromatography : Fractionate extracts using silica gel or reverse-phase columns, monitoring fractions via TLC/HPLC .
- Characterization : Confirm purity via NMR (¹H/¹³C) and mass spectrometry. For novel compounds, provide full spectral data and compare with literature .
| Analytical Technique | Purpose | Example Parameters |
|---|---|---|
| NMR | Structural elucidation | 500 MHz, CDCl₃ as solvent |
| HPLC | Purity assessment | C18 column, acetonitrile/water gradient |
Q. What spectroscopic methods are essential for characterizing Grosheimin?
Methodological Answer: A multi-technique approach ensures accurate characterization:
- UV-Vis Spectroscopy : Identify conjugated systems (e.g., absorbance at 220–280 nm for lactones) .
- Mass Spectrometry : Use HRMS (High-Resolution MS) to determine molecular formula (e.g., ESI+ mode for [M+H]⁺ ions) .
- X-ray Crystallography : Resolve absolute configuration if crystals are obtainable .
Common Pitfalls: Avoid relying solely on a single technique; discrepancies in NMR shifts may indicate impurities or stereochemical variations .
Advanced Research Questions
Q. How can researchers resolve contradictions in Grosheimin’s reported bioactivity data?
Methodological Answer: Contradictions often arise from variability in experimental design. Mitigate this by:
- Standardizing Assays : Replicate studies using identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls .
- Meta-Analysis : Aggregate data from multiple studies (use Google Scholar operators like
intitle:"Grosheimin" AND (bioactivity OR IC50)to filter literature) . - Statistical Validation : Apply ANOVA or Bayesian models to assess significance of conflicting results .
Example Workflow:
Literature Search → Data Extraction → Heterogeneity Testing → Sensitivity Analysis → Conclusion
Q. What strategies optimize the synthetic route for Grosheimin derivatives?
Methodological Answer: Focus on stereochemical control and yield improvement:
- Retrosynthetic Analysis : Break down Grosheimin’s core structure into feasible intermediates (e.g., lactone ring formation via Mitsunobu reaction) .
- Green Chemistry : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
- Computational Modeling : Use DFT (Density Functional Theory) to predict reaction pathways and transition states .
| Parameter | Optimization Example |
|---|---|
| Catalyst | Lipase enzymes for enantioselectivity |
| Temperature | 60°C for accelerated kinetics |
Q. How should researchers design experiments to investigate Grosheimin’s mechanism of action?
Methodological Answer: Adopt a systems biology approach:
- Transcriptomics : Use RNA-seq to identify differentially expressed genes in treated vs. untreated cells .
- Molecular Docking : Screen Grosheimin against protein targets (e.g., COX-2) using AutoDock Vina .
- Kinetic Studies : Measure enzyme inhibition (e.g., IC₅₀ values) under varying pH/temperature conditions .
Validation: Cross-verify findings with knockout models (e.g., CRISPR-Cas9 gene editing) .
Methodological Guidelines
- Literature Review : Use Google Scholar’s
source:operator to filter high-impact journals (e.g.,source:"Journal of Natural Products") . - Data Reproducibility : Document experimental protocols in detail, adhering to AGROCHIMICA’s guidelines on reagent sourcing and statistical reporting .
- Ethical Compliance : Ensure all biological studies follow institutional ethics approvals, as emphasized in the FINER criteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
